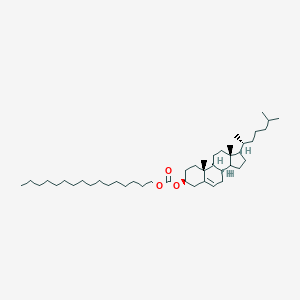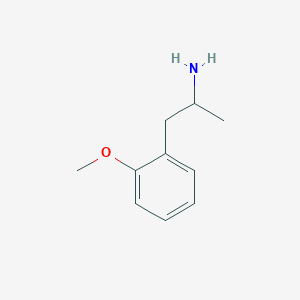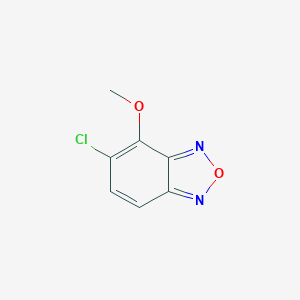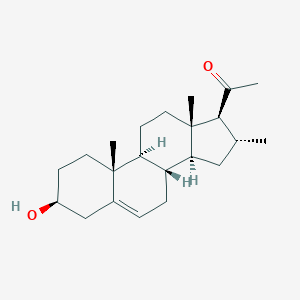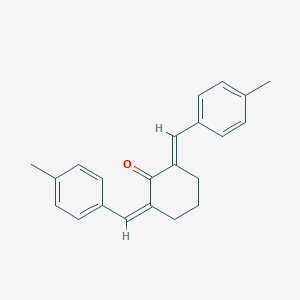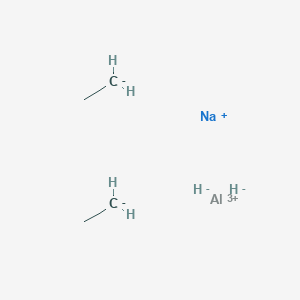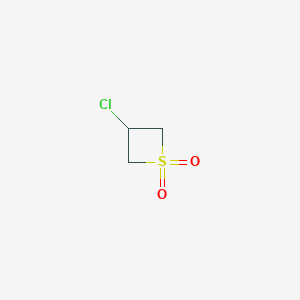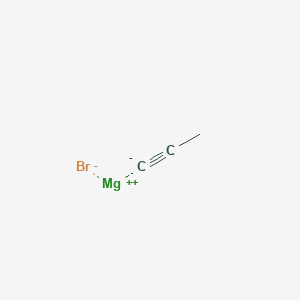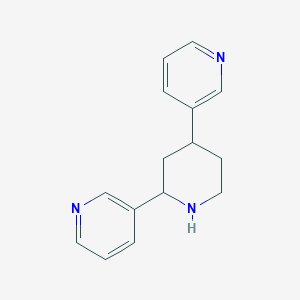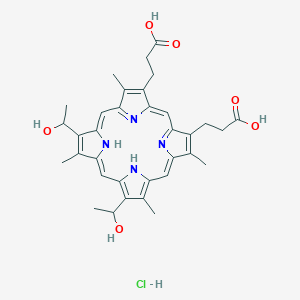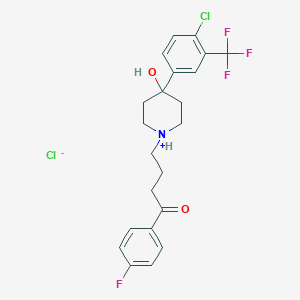
Seperidol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Ursprünglich als Antipsychotikum entwickelt, wurde Seperidol als langwirksames Neuroleptikum untersucht. Informationen über seine aktuelle Verwendung sind nicht readily available.
Seperidolhydrochlorid: . Es gehört zur Klasse der Butyrophenonderivate.
Vorbereitungsmethoden
- Synthesewege für Seperidolhydrochlorid umfassen spezifische Reaktionssequenzen. Leider sind detaillierte Syntheseverfahren in der Literatur nicht weit verbreitet.
- Industrielle Produktionsmethoden können variieren, aber sie beinhalten wahrscheinlich effiziente und skalierbare Prozesse, um die Verbindung zu erhalten.
Analyse Chemischer Reaktionen
- Seperidolhydrochlorid kann verschiedene chemische Reaktionen eingehen:
Oxidation: Es kann anfällig für Oxidationsreaktionen sein.
Reduktion: Reduktionsprozesse könnten seine funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen (z. B. Halogenaustausch) könnten auftreten.
- Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktionsart und den beteiligten funktionellen Gruppen ab.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären Derivate von Seperidol.
Wissenschaftliche Forschungsanwendungen
Chemie: Die chemischen Eigenschaften von Seperidolhydrochlorid machen es für Studien in der organischen Synthese und der pharmazeutischen Chemie relevant.
Biologie: Forscher können seine Interaktionen mit biologischen Systemen, Rezeptoren und Enzymen untersuchen.
Medizin: Obwohl seine klinische Anwendung zurückgegangen ist, konzentrierte sich die historische Forschung auf seine neuroleptischen Wirkungen.
Industrie: Die industriellen Anwendungen von Seperidol sind aufgrund seiner neuroleptischen Eigenschaften begrenzt.
Wirkmechanismus
- Seperidol übt seine Wirkungen wahrscheinlich durch die Interaktion mit Dopaminrezeptoren im Gehirn aus.
- Molekulare Zielstrukturen sind D2-ähnliche Dopaminrezeptoren (D2, D3 und D4).
- Die genauen Pfade, die an seiner antipsychotischen Aktivität beteiligt sind, sind weiterhin ein Forschungsgebiet.
Wirkmechanismus
- Seperidol likely exerts its effects by interacting with dopamine receptors in the brain.
- Molecular targets include D2-like dopamine receptors (D2, D3, and D4).
- The exact pathways involved in its antipsychotic activity remain an area of study.
Vergleich Mit ähnlichen Verbindungen
- Seperidol zeichnet sich durch seine einzigartige chemische Struktur und sein spezifisches pharmakologisches Profil aus.
- Ähnliche Verbindungen umfassen andere Butyrophenone wie Haloperidol , Trifluperidol und Moperon .
Eigenschaften
CAS-Nummer |
17230-87-4 |
|---|---|
Molekularformel |
C22H23Cl2F4NO2 |
Molekulargewicht |
480.3 g/mol |
IUPAC-Name |
4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H22ClF4NO2.ClH/c23-19-8-5-16(14-18(19)22(25,26)27)21(30)9-12-28(13-10-21)11-1-2-20(29)15-3-6-17(24)7-4-15;/h3-8,14,30H,1-2,9-13H2;1H |
InChI-Schlüssel |
MNEIBEWKVRSDEX-UHFFFAOYSA-N |
SMILES |
C1C[NH+](CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Kanonische SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Verwandte CAS-Nummern |
10457-91-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


